Hypocrellin a

概要

説明

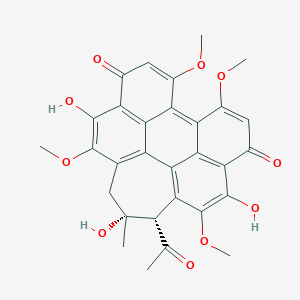

Hypocrellin A is a natural perylenequinone pigment isolated from the fruiting bodies of the parasitic fungus Shiraia bambusicola, which grows on bamboo. This compound has been traditionally used in Chinese medicine to treat various ailments, including rheumatic pain, stomachache, vitiligo, and psoriasis .

準備方法

合成経路および反応条件: ヒポクレリンAは、シラエア・バンブーシコラの沈水発酵を含むさまざまな方法で合成できます。発酵プロセスに尿素を加えると、ヒポクレリンAの生成が大幅に向上することが示されています。 たとえば、発酵プロセスに12時間後に40 g/Lの尿素を加えると、最終的に46.7 ± 8.2 mg/LのヒポクレリンAを生産できます .

工業生産方法: ヒポクレリンAの工業生産は、通常、シラエア・バンブーシコラの沈水培養を行います。この方法は、効率性とスケーラビリティが優れているため、好まれています。 発酵プロセスは、温度、pH、栄養素の利用可能性などの要因を厳密に監視することで、ヒポクレリンAの収量を最適化するために慎重に管理されます .

化学反応の分析

Redox Reactions and Interconversion Pathways

Hypocrellin A demonstrates complex redox behavior with oxygen-dependent reaction outcomes:

Key findings:

-

Reduction potentials range from -0.71 V to -0.76 V (vs SHE) for first electron transfer

-

Anaerobic conditions favor formation of pentacyclic hypomycins through [4+2] cycloaddition

-

Demethylation occurs preferentially at C-2 and C-11 positions under aerobic reduction

Photodynamic Reaction Mechanisms

HA generates reactive oxygen species (ROS) through dual pathways:

Type I Reaction (Electron Transfer):

Subsequent reaction with O₂ produces O₂- ⁻ and H₂O₂

Type II Reaction (Energy Transfer):

Singlet oxygen quantum yield: ΦΔ = 0.76 (in methanol)

Experimental data shows:

-

VO²⁺ complexation increases DNA photocleavage efficiency by 43% under anaerobic conditions

-

627 nm red light irradiation enhances ROS production 3.82× compared to dark conditions

Chemical Modification Strategies

Structural modifications significantly alter HA's physicochemical properties:

Coordination Complex Formation

| Complex | Properties Improvement | Application Impact |

|---|---|---|

| Vanadyl-HA | Water solubility ↑ 300% | Enhanced DNA binding (Kd = 1.2×10⁵ M⁻¹) |

| La³+-HA | Production yield ↑ 250% | Increased intracellular ROS accumulation |

Covalent Modifications

Amination (Ethylenediamine):

-

Generates amphiphilic derivatives with:

Sulfonation:

-

Introduces -SO₃H groups at C-4/C-9 positions

Biomacromolecule Conjugation:

-

Tyrosine-HA adduct shows:

Catalytic Enhancement Approaches

Genetic and process engineering significantly boost HA production:

These advancements address HA's natural limitations while preserving its core photochemical activity. The compound's redox versatility and modifiable structure position it as a promising platform for developing targeted PDT agents with tunable physicochemical properties.

科学的研究の応用

Photodynamic Therapy

Mechanism of Action

Hypocrellin A functions as a photosensitizer in photodynamic therapy (PDT), a treatment modality that utilizes light to activate photosensitizing agents, leading to the generation of reactive oxygen species (ROS) that induce cell death. Studies have demonstrated that this compound can effectively induce apoptosis in various cancer cell lines, including human lung adenocarcinoma A549 cells. The mechanism involves mitochondrial disruption, increased ROS generation, and activation of caspases, which are crucial for the apoptotic process .

Case Studies

- Lung Adenocarcinoma : Research indicated that this compound treatment resulted in significant cytotoxicity and apoptosis in A549 cells when exposed to light irradiation. The study utilized quantitative proteomics to elucidate the molecular pathways involved in this compound-induced apoptosis .

- Cervical Carcinoma : In another study, this compound demonstrated photodynamic toxicity against HeLa cells, emphasizing its potential as an anticancer agent through apoptosis induction via mitochondrial pathways .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Its effectiveness has been evaluated against fungi and bacteria.

Antifungal Properties

this compound exhibited potent antifungal activity against Candida albicans, with an IC50 value of 0.65 μg/ml. It also demonstrated moderate activity against methicillin-resistant Staphylococcus aureus and other bacterial strains .

Antileishmanial Activity

this compound was found to be effective against Leishmania species, showing an IC50 of 0.27 μg/ml, which is significantly more potent than traditional treatments such as amphotericin B . This highlights its potential as a therapeutic agent for treating leishmaniasis.

Antiviral Applications

Recent studies have explored the antiviral properties of this compound, particularly its efficacy against human immunodeficiency virus (HIV). The compound's ability to generate ROS upon light activation may inhibit viral replication and promote cell death in infected cells .

Summary of Key Findings

The following table summarizes the key applications and findings related to this compound:

作用機序

ヒポクレリンAの作用機序には、光にさらされると活性酸素種を生成する能力が含まれます。これらの活性酸素種は、細胞成分に酸化損傷を引き起こし、細胞死につながります。 この化合物は、アポトーシス(プログラムされた細胞死)に重要な役割を果たすミトコンドリアシグナル伝達経路など、さまざまな分子経路を標的としています . さらに、ヒポクレリンAは、タンパク質キナーゼCの阻害を示しており、抗腫瘍および抗ウイルス活性にさらに貢献しています .

6. 類似の化合物との比較

ヒポクレリンAは、ヒポクレリンB、ヒポクレリンC、ヒポクレリンDなどの天然のペリレンキノンファミリーに属しています。 これらの化合物は、類似したコア構造を共有していますが、側鎖と官能基が異なります . アナログと比較して、ヒポクレリンAは光力学的特性が優れていることが判明しており、光力学的療法におけるより効果的な光増感剤となっています . その他の類似の化合物には、同様の光力学的特性を持つ別のペリレンキノンであるセルコスポリンなどがあります .

類似化合物との比較

Hypocrellin A is part of a family of natural perylenequinones, which include Hypocrellin B, Hypocrellin C, and Hypocrellin D. These compounds share a similar core structure but differ in their side chains and functional groups . Compared to its analogs, this compound has been found to have superior photodynamic properties, making it a more effective photosensitizer in photodynamic therapy . Other similar compounds include cercosporin, another perylenequinone with similar photodynamic properties .

生物活性

Hypocrellin A (HA) is a natural pigment derived from the fungus Hypocrella bambusae, known for its diverse biological activities, particularly in antimicrobial and photodynamic therapy (PDT). This article reviews the biological activity of HA, emphasizing its antimicrobial, antileishmanial, and anticancer properties, supported by relevant data tables and case studies.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Notably, it exhibits potent antifungal activity against Candida albicans and moderate activity against several bacteria.

In Vitro Antimicrobial Efficacy

The following table summarizes the in vitro antimicrobial activity of this compound against selected pathogens:

| Pathogen | IC50 (μg/ml) | MIC (μg/ml) | MFC (μg/ml) |

|---|---|---|---|

| Candida albicans | 0.65 ± 0.14 | 1.41 ± 0.22 | 1.41 ± 0.22 |

| Staphylococcus aureus | Moderate | Moderate | Moderate |

| Methicillin-resistant S. aureus | Moderate | Moderate | Moderate |

| Pseudomonas aeruginosa | Moderate | Moderate | Moderate |

| Mycobacterium intracellulare | Moderate | Moderate | Moderate |

This compound's IC50 value against C. albicans indicates strong antifungal potential, which is crucial given the rising resistance to conventional antifungal agents. Furthermore, HA was found to be significantly more effective than amphotericin B and pentamidine in terms of antileishmanial activity, as shown below:

Antileishmanial Activity

| Drug | IC50 (μg/ml) | IC90 (μg/ml) |

|---|---|---|

| This compound | 0.27 ± 0.03 | 0.71 ± 0.15 |

| Hypocrellin B | 12.7 ± 2.1 | 36.9 ± 6.9 |

| Pentamidine | 1.58 ± 0.27 | 3.17 ± 0.79 |

| Amphotericin B | 0.79 ± 0.17 | 1.69 ± 0.39 |

These results indicate that HA is threefold more potent than amphotericin B and sixfold more potent than pentamidine against Leishmania donovani, the causative agent of visceral leishmaniasis .

The mechanism underlying HA's biological activities has been studied extensively:

- Photodynamic Mechanism : HA generates reactive oxygen species (ROS) upon light activation, leading to cell death in microbial pathogens . This photodynamic action is particularly effective against fungal infections.

- Cellular Impact : Studies reveal that HA disrupts mitochondrial membrane potential and induces apoptosis in C. albicans, evidenced by increased metacaspase activity and DNA fragmentation .

Case Studies

- Photodynamic Antifungal Therapy : In a murine model of cutaneous C. albicans infection, HA-mediated photodynamic therapy significantly reduced fungal burden compared to controls, demonstrating its potential for clinical application in treating fungal infections .

- Antileishmanial Studies : HA's efficacy was highlighted in studies involving its use against leishmaniasis, where it showed superior potency compared to traditional treatments, suggesting its viability as a therapeutic agent .

特性

CAS番号 |

77029-83-5 |

|---|---|

分子式 |

C30H26O10 |

分子量 |

546.5 g/mol |

IUPAC名 |

(12R,13S)-12-acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione |

InChI |

InChI=1S/C30H26O10/c1-10(31)25-24-22-16-11(9-30(25,2)36)28(39-5)26(34)17-12(32)7-14(37-3)19(21(16)17)20-15(38-4)8-13(33)18(23(20)22)27(35)29(24)40-6/h7-8,25,34-36H,9H2,1-6H3/t25-,30+/m1/s1 |

InChIキー |

VANSZAOQCMTTPB-RNAHPLFWSA-N |

SMILES |

CC(=O)C1C2=C3C4=C(CC1(C)O)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC |

異性体SMILES |

CC(=O)[C@@H]1C2=C3C4=C(C[C@]1(C)O)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC |

正規SMILES |

CC(=O)C1C2=C3C4=C(CC1(C)O)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC |

外観 |

Red powder |

Key on ui other cas no. |

77029-83-5 |

同義語 |

hypocrellin hypocrellin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。